molecular formula C10H11N5O2 B8713410 ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate

ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate

Cat. No. B8713410
M. Wt: 233.23 g/mol
InChI Key: NYDMLPORZQPRFL-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a suspension of ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (30.0 g, 129 mmol) in 150 mL of water was added 28 mL of 5M aq NaOH (141 mmol) over 5 min while cooled in a water bath. A very mild exotherm to +22° C. was observed. The mixture was stirred for 40 min at rt whereupon 106 mL of 2M aq H3PO4 was added over 30 min at rt. The resulting suspension was filtered, and the filter cake was washed with 2×50 mL water and dried on the frit under a stream of nitrogen overnight to afford [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid. This material was identical by H NMR to that synthesized according to method 1 above.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
106 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[CH:10][C:9]([CH2:12][C:13]([O:15]CC)=[O:14])=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Na+].OP(O)(O)=O>O>[N:1]1([C:6]2[N:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1(N=NN=C1)C1=CC=C(C=N1)CC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
106 mL
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled in a water bath
CUSTOM
Type
CUSTOM
Details
to +22° C.
ADDITION
Type
ADDITION
Details
was added over 30 min at rt
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with 2×50 mL water
CUSTOM
Type
CUSTOM
Details
dried on the frit under a stream of nitrogen overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC=C(C=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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